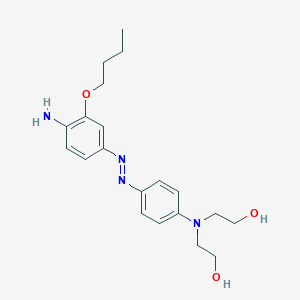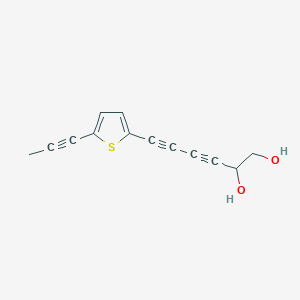
2-(2-Methylphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)azepane is a chemical compound with the molecular formula C₁₃H₁₉N and a molecular weight of 189.3 g/mol It is a seven-membered heterocyclic compound containing a nitrogen atom, which makes it part of the azepane family
准备方法
The synthesis of 2-(2-Methylphenyl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenylamine with a suitable cyclizing agent can yield this compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反应分析
2-(2-Methylphenyl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .
科学研究应用
2-(2-Methylphenyl)azepane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe to study the interactions of azepane derivatives with biological targetsAdditionally, in the industry, it is used in the synthesis of materials with specific properties, such as polymers and resins .
作用机制
The mechanism of action of 2-(2-Methylphenyl)azepane involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
2-(2-Methylphenyl)azepane can be compared with other similar compounds, such as azepine, azepinone, and other azepane derivatives. These compounds share the seven-membered ring structure but differ in their substituents and functional groups. The presence of the 2-methylphenyl group in this compound imparts unique properties, such as increased hydrophobicity and specific binding interactions. This uniqueness makes it a valuable compound for research and development .
属性
IUPAC Name |
2-(2-methylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNCGKWGANWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)





![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

